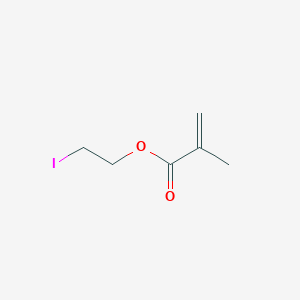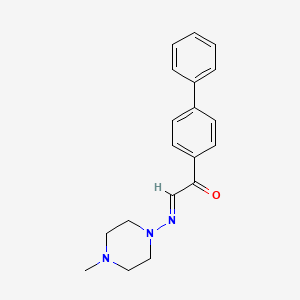
2-((4-Methyl-1-piperazinyl)imino)-4'-phenylacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone is a compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring and a phenylacetophenone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone typically involves the reaction of 4-methylpiperazine with 4’-phenylacetophenone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and quality of the final product. Industrial production methods may also include purification steps, such as recrystallization or chromatography, to obtain a pure compound.
Chemical Reactions Analysis
Types of Reactions
Alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone can be compared with other similar compounds, such as:
Rifampin: A semisynthetic antibiotic derivative of rifamycin SV, known for its antibacterial properties.
Rifapentine: Another antibiotic used in the treatment of tuberculosis, with a similar mechanism of action.
These compounds share structural similarities but differ in their specific applications and biological activities. Alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone is unique due to its specific structure and the diverse range of applications it offers.
Properties
CAS No. |
24342-47-0 |
|---|---|
Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(2E)-2-(4-methylpiperazin-1-yl)imino-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C19H21N3O/c1-21-11-13-22(14-12-21)20-15-19(23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3/b20-15+ |
InChI Key |
VIVBUFPCVJRHEX-HMMYKYKNSA-N |
Isomeric SMILES |
CN1CCN(CC1)/N=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCN(CC1)N=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


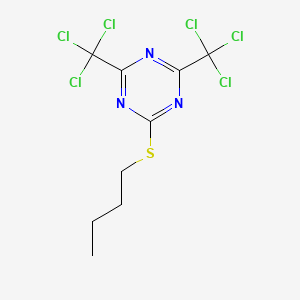
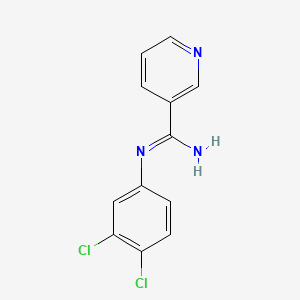
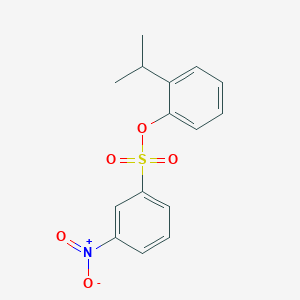
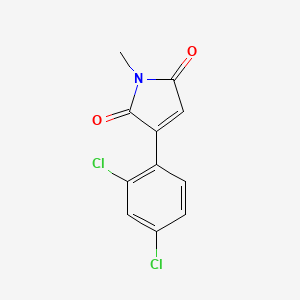

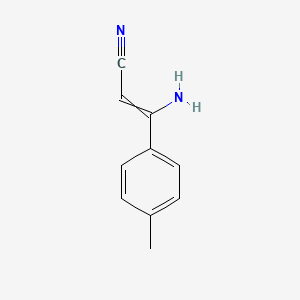
![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
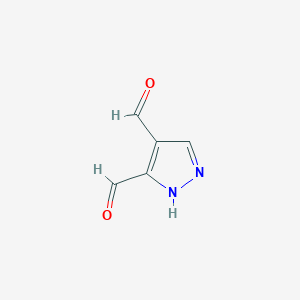
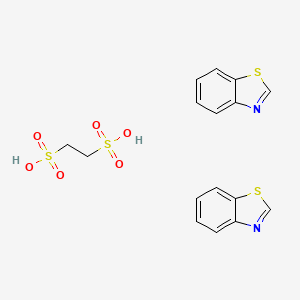
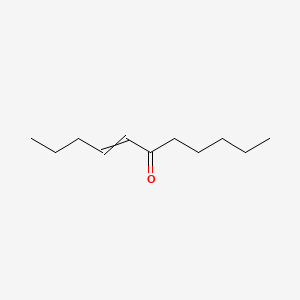
![5-(Diaminomethylideneamino)-2-[[8-[[14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid](/img/structure/B14694291.png)
